molecular formula C10H8O2S B8556475 3-(Hydroxymethylidene)-2,3-dihydro-4H-1-benzothiopyran-4-one CAS No. 6125-45-7

3-(Hydroxymethylidene)-2,3-dihydro-4H-1-benzothiopyran-4-one

Cat. No.: B8556475
CAS No.: 6125-45-7
M. Wt: 192.24 g/mol
InChI Key: KFDNNFYVQAERPW-UHFFFAOYSA-N
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Description

3-(Hydroxymethylidene)-2,3-dihydro-4H-1-benzothiopyran-4-one is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

6125-45-7

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

3-(hydroxymethylidene)thiochromen-4-one

InChI

InChI=1S/C10H8O2S/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-5,11H,6H2

InChI Key

KFDNNFYVQAERPW-UHFFFAOYSA-N

Canonical SMILES

C1C(=CO)C(=O)C2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

From 9.2 g of sodium (0.4 mol) and 160 ml of absolute methanol there is prepared sodium methanolate. Then the surplus of methanol is evaporated in vacuo and 200 ml of dry benzene and 32.6 g of ethyl formate (0.44 mol) are added to the dry residue. While stirring and passing nitrogen through the mixture, there are added 32.8 g of 2,3-dihydro-4H-1-benzothiopyran-4-one, dissolved in 160 ml of dry benzene dropwise to it to keep the reaction temperature in the range from 0° to 50° C. All components become dissolved and after that, the sodium salt of the 2,3-dihydro-3-(hydroxymethylene)-4H-1-benzothiopyran-4-one precipitates. After allowing the reaction mixture to stand overnight at room temperature, 400 ml of water are added for dissolving the sodium salt. The aqueous layer is separated from the organic solvent and, after agitating twice with ether and treatment with charcoal, it is acidified with half-concentrated aqueous hydrochloric acid. The oily title compound is extracted with chloroform, dried with sodium sulphate and after evaporation of the solvent, distilled in vacuo. b.p. 0.3 mm, 134°-138°; yield: 32.9 g (85.6%).
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
32.6 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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